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(5-fluoro-3-methyl-1H-indol-2-yl)methanol
Overview
Description
(5-Fluoro-3-methyl-1H-indol-2-yl)methanol is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.2 g/mol . It is an indole derivative, which means it contains the indole ring system, a significant heterocyclic structure found in many natural products and drugs . Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of (5-fluoro-3-methyl-1H-indol-2-yl)methanol involves several steps. One common method is the reaction of 5-fluoroindole with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 2-position of the indole ring . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(5-Fluoro-3-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding indole derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields (5-fluoro-3-methyl-1H-indol-2-yl)carboxylic acid, while reduction yields (5-fluoro-3-methyl-1H-indole) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds with indole structures, such as (5-fluoro-3-methyl-1H-indol-2-yl)methanol, exhibit potent inhibitory effects on Glycogen Synthase Kinase 3β (GSK-3β), which is overexpressed in various cancers, including colon and pancreatic carcinomas. The presence of fluorine in the 5-position enhances the biological activity of these compounds, making them promising candidates for anticancer therapies .
Case Study: GSK-3β Inhibition
A study demonstrated that derivatives of indole with halogen substitutions showed improved GSK-3β inhibitory activity. Specifically, compounds bearing a fluorine atom at the 5-position were identified to have IC50 values in the nanomolar range, indicating their potential as therapeutic agents against cancer .
Neurological Applications
Potential for Neuroprotection
Indole derivatives have been explored for their neuroprotective effects. The ability of this compound to modulate pathways involved in neurodegenerative diseases suggests its utility in developing treatments for conditions like Alzheimer's and Parkinson's disease. The compound's interaction with signaling pathways may help mitigate neuronal damage and promote cell survival .
Pharmacological Applications
CRTH2 Antagonism
Studies have highlighted the role of this compound as a CRTH2 antagonist. This receptor is implicated in allergic conditions such as asthma and rhinitis. Compounds targeting CRTH2 have shown efficacy in clinical trials for treating eosinophilic asthma and atopic conditions, making this compound a candidate for further investigation .
Synthesis and Formulation Challenges
Solubility Issues
Despite its promising applications, this compound faces challenges related to solubility in conventional solvents. Research efforts have focused on developing amorphous forms of the compound to enhance its solubility and bioavailability, which are critical factors for pharmaceutical formulations .
Table 1: Summary of Biological Activities
Compound Name | Target | Activity Type | IC50 Value | Reference |
---|---|---|---|---|
This compound | GSK-3β | Inhibition | 0.23 ± 0.04 nM | |
(5-fluoro-3-methyl-indole derivative) | CRTH2 receptor | Antagonism | Clinical efficacy |
Table 2: Solubility Properties
Mechanism of Action
The mechanism of action of (5-fluoro-3-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
(5-Fluoro-3-methyl-1H-indol-2-yl)methanol can be compared with other indole derivatives, such as:
(5-Fluoro-1H-indol-2-yl)methanol: Similar structure but lacks the methyl group at the 3-position.
(5-Fluoro-3-methyl-1H-indole): Similar structure but lacks the hydroxymethyl group at the 2-position.
(5-Fluoro-3-methyl-1H-indol-2-yl)carboxylic acid: Similar structure but has a carboxylic acid group instead of a hydroxymethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
(5-Fluoro-3-methyl-1H-indol-2-yl)methanol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₀FNO, with a molecular weight of 179.2 g/mol. The compound features a bicyclic indole structure with a hydroxymethyl group at the 2-position and a fluorine atom at the 5-position, which influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substitution enhances binding affinity, while the hydroxymethyl group facilitates hydrogen bonding with biological macromolecules. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity:
Studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. For instance, it has been reported to downregulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
2. Antimicrobial Properties:
Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
3. Neuroprotective Effects:
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
Study | Findings |
---|---|
Kozikowski et al., 2006 | Demonstrated anticancer properties through CDK inhibition in vitro. |
Albert et al., 2002 | Reported neuroprotective effects in cellular models of oxidative stress. |
Jaquith et al., 2005 | Investigated antimicrobial activity against Gram-positive bacteria. |
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(5-Fluoroindole) | C₈H₆FN | Lacks hydroxymethyl group; primarily studied for neuroactive properties. |
(3-Methylindole) | C₉H₉N | No fluorine; known for its role in microbial metabolism. |
(5-Fluoroindole-2-carboxylic acid) | C₉H₆FNO₂ | Contains a carboxylic acid group; studied for anti-inflammatory properties. |
The combination of both fluorine substitution and a hydroxymethyl group in this compound enhances its biological activity compared to these related compounds .
Properties
IUPAC Name |
(5-fluoro-3-methyl-1H-indol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRLBPLIQUGFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284913 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-01-7 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706789-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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